Diosbulbin G

Descripción general

Descripción

Diosbulbin G is a naturally occurring diterpenoid compound found in the plant Dioscorea bulbifera, commonly known as air potato. This compound belongs to the family of furanoid diterpenes and has been studied for its various biological activities, including anticancer, anti-inflammatory, and hepatoprotective effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Diosbulbin G typically involves the extraction from the tubers of Dioscorea bulbifera. The process includes:

Extraction: The tubers are dried and powdered, followed by extraction using organic solvents such as methanol or ethanol.

Isolation: The extract is then subjected to chromatographic techniques, such as column chromatography, to isolate this compound.

Purification: Further purification is achieved using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance in Dioscorea bulbifera. advancements in biotechnological methods, such as plant tissue culture and genetic engineering, could potentially enhance the yield and scalability of this compound production.

Análisis De Reacciones Químicas

Types of Reactions: Diosbulbin G undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions involving nucleophiles can lead to the formation of new compounds with modified biological activities.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential therapeutic applications.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

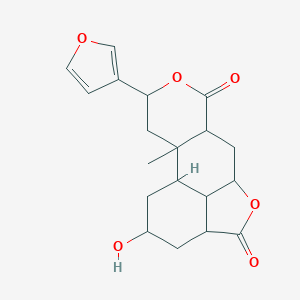

Diosbulbin G belongs to the class of organic compounds known as naphthopyrans. Its chemical structure can be described as follows:

- Chemical Formula : CHO

- Molecular Weight : 346.37 g/mol

- IUPAC Name : 4-(furan-3-yl)-14-hydroxy-2-methyl-5,10-dioxatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadecane-6,11-dione

- CAS Number : 67567-15-1

The compound exhibits weak basicity and is primarily found in root vegetables, suggesting potential biomarker applications for dietary studies .

Medicinal Applications

This compound has been studied extensively for its therapeutic potential across various medical conditions:

Anticancer Properties

Research indicates that extracts containing this compound can inhibit the growth of cancer cells, including cervical cancer and hepatocarcinoma. The compound's mechanism involves the modulation of cellular pathways associated with apoptosis and cell proliferation .

Antimicrobial Activity

This compound has demonstrated antibacterial effects against multi-drug resistant (MDR) bacteria. A study highlighted its role in plasmid curing, which enhances the efficacy of conventional antibiotics against resistant strains . The compound's ability to reduce the minimum inhibitory concentration (MIC) of antibiotics like vancomycin against resistant Enterococcus faecalis was particularly notable.

Cardiotoxicity Risk Mitigation

While this compound shows promise in enhancing drug efficacy, it also poses risks when co-administered with certain chemotherapeutics like pirarubicin. Studies have indicated that this compound can exacerbate cardiotoxicity by inhibiting efflux transporters in the liver, leading to increased drug accumulation in cardiac tissues .

Biotechnological Applications

This compound is being explored for its potential in nanobiotechnology:

- Nanoparticle Synthesis : The compound's phytochemicals have shown capabilities in reducing and capping nanoparticles, which could lead to advancements in drug delivery systems and biosensors.

- Biocompatible Plasmid Curing Agents : this compound is being investigated as a biocompatible alternative to synthetic plasmid curing agents due to its lower toxicity profile .

Data Table: Summary of Research Findings on this compound

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on cervical cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through activation of caspase pathways.

Case Study 2: Antimicrobial Resistance

In a clinical setting, patients treated with this compound alongside standard antibiotics showed improved outcomes against infections caused by MDR strains, highlighting its role as an adjunct therapy.

Mecanismo De Acción

The mechanism of action of Diosbulbin G involves multiple molecular targets and pathways:

Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating the nuclear factor-kappa B (NF-κB) pathway.

Hepatoprotective Activity: this compound exerts protective effects on liver cells by reducing oxidative stress and inhibiting inflammatory responses.

Comparación Con Compuestos Similares

Diosbulbin G is unique among its analogs due to its specific structural features and biological activities. Similar compounds include:

Diosbulbin B: Known for its hepatotoxic effects, but also exhibits anticancer properties.

Diosbulbin C: Exhibits anticancer activity by inducing cell cycle arrest and apoptosis.

Diosbulbin D: Similar to this compound, with potential anticancer and anti-inflammatory activities.

Each of these compounds shares a similar core structure but differs in functional groups and specific biological activities, highlighting the uniqueness of this compound in its therapeutic potential.

Actividad Biológica

Diosbulbin G is a notable compound derived from Dioscorea bulbifera, a plant recognized for its traditional medicinal uses in various cultures, particularly in Chinese medicine. This article explores the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of diterpenoid compounds. Its chemical structure contributes significantly to its biological activities. The structural features that define this compound include:

- Molecular Formula : CHO

- Molecular Weight : 350.45 g/mol

- Functional Groups : Contains multiple hydroxyl groups and a lactone structure, which are critical for its biological interactions.

Pharmacological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Effects : this compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, it induces apoptosis in lung cancer cells by activating mitochondrial pathways and increasing reactive oxygen species (ROS) levels .

- Hepatotoxicity : While this compound has beneficial effects, it is also associated with hepatotoxicity. Studies indicate that prolonged exposure can lead to liver damage characterized by increased levels of liver enzymes such as ALT and AST, suggesting that careful dosage is crucial .

- Anti-inflammatory Properties : this compound possesses anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : this compound activates caspases and promotes mitochondrial dysfunction, leading to programmed cell death in cancer cells. This was evidenced by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins .

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the G0/G1 phase in cancer cells, effectively halting their proliferation .

- Oxidative Stress Induction : The compound increases ROS production, which plays a dual role by promoting apoptosis in cancer cells while also contributing to potential hepatotoxic effects .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Lung Cancer Cells : A recent study demonstrated that this compound significantly inhibited the growth of A549 lung cancer cells by inducing apoptosis and cell cycle arrest. The treatment resulted in a marked decrease in cell viability and colony formation ability .

- Hepatotoxicity Assessment : Another study focused on the hepatotoxic effects associated with this compound. It revealed that treatment with high concentrations led to significant liver enzyme elevation, indicating potential liver damage .

Comparative Analysis with Other Diosbulbins

This compound's activity can be contrasted with other related compounds such as Diosbulbin B and C:

| Compound | Anticancer Activity | Hepatotoxicity | Mechanism of Action |

|---|---|---|---|

| Diosbulbin B | Moderate | High | Induces apoptosis via ROS |

| Diosbulbin C | High | Moderate | Cell cycle arrest at G0/G1 phase |

| This compound | High | Moderate | Apoptosis induction via mitochondrial dysfunction |

Propiedades

IUPAC Name |

4-(furan-3-yl)-14-hydroxy-2-methyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14-16-11(17(21)24-14)4-10(20)5-12(16)19/h2-3,8,10-16,20H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUMUSWDMNZQDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC(=O)C1CC3C4C2CC(CC4C(=O)O3)O)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00317089 | |

| Record name | 9-(Furan-3-yl)-2-hydroxy-10a-methyldodecahydro-4H,7H-furo[2',3',4':4,5]naphtho[2,1-c]pyran-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diosbulbin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67567-15-1 | |

| Record name | Diosbulbin G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67567-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 310635 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067567151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIOSBULBIN-G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(Furan-3-yl)-2-hydroxy-10a-methyldodecahydro-4H,7H-furo[2',3',4':4,5]naphtho[2,1-c]pyran-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diosbulbin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 217 °C | |

| Record name | Diosbulbin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of determining the crystal structure of Diosbulbin G?

A1: Determining the crystal structure of this compound, a furanoid norditerpene isolated from Dioscoreaceae plants, was crucial for confirming its structural identity. [, ] The study utilized X-ray crystallography and solved the structure using the symbolic addition method for phase determination, followed by refinement using the block diagonal least squares method. [] This process allowed researchers to definitively confirm the compound's three-dimensional structure as a furanoid 18-nor-clerodan derivative. [] This structural information is fundamental for understanding the compound's potential biological activity and for guiding further research into its properties.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C19H22O6. [] Based on this formula, the molecular weight can be calculated to be approximately 346.38 g/mol.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.